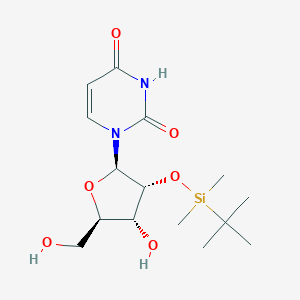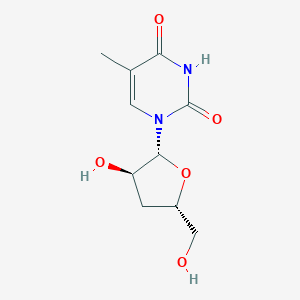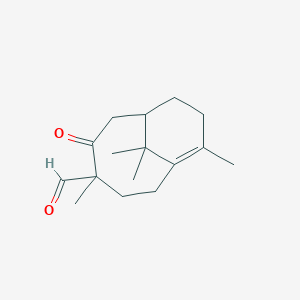
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde, also known as TMBUCA, is a chemical compound that has been the subject of extensive scientific research due to its unique properties and potential applications in various fields. In
科学研究应用
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been studied extensively for its potential applications in various fields of science. In the field of organic chemistry, 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been used as a starting material for the synthesis of other compounds with interesting properties. In the field of biochemistry, 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been investigated for its potential as an enzyme inhibitor and as a fluorescent probe for detecting various biomolecules.
作用机制
The mechanism of action of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde is not well understood, but it is believed to act by binding to specific enzymes or biomolecules and altering their activity or function. 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a role in the regulation of neurotransmitters in the brain.
生化和生理效应
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde can inhibit the activity of certain enzymes, such as acetylcholinesterase, and can also bind to specific biomolecules, such as DNA and RNA. In vivo studies have shown that 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde can affect the behavior and physiology of animals, including changes in locomotion, feeding behavior, and neurotransmitter levels.
实验室实验的优点和局限性
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has several advantages for use in laboratory experiments, including its high yield and purity, its stability, and its ability to act as a fluorescent probe for detecting various biomolecules. However, 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
未来方向
There are several future directions for research on 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde. One area of interest is the development of new synthetic methods for producing 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde and related compounds. Another area of interest is the investigation of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde's potential as an enzyme inhibitor and as a fluorescent probe for detecting various biomolecules. Additionally, further studies are needed to better understand the mechanism of action of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde and its potential applications in various fields of science.
合成方法
The synthesis of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde involves the reaction of 2,6-dimethylphenol with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions, including oxidation and cyclization, to produce 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde in high yield and purity.
属性
CAS 编号 |
132929-71-6 |
|---|---|
产品名称 |
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde |
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC 名称 |
4,10,11,11-tetramethyl-5-oxobicyclo[5.3.1]undec-1(10)-ene-4-carbaldehyde |
InChI |
InChI=1S/C16H24O2/c1-11-5-6-12-9-14(18)16(4,10-17)8-7-13(11)15(12,2)3/h10,12H,5-9H2,1-4H3 |
InChI 键 |
LFDQPDHLLJWAIP-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C(=O)CC(C2(C)C)CC1)(C)C=O |
规范 SMILES |
CC1=C2CCC(C(=O)CC(C2(C)C)CC1)(C)C=O |
同义词 |
4,10,11,11-FOBUC 4,10,11,11-tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)


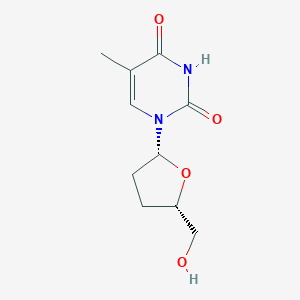
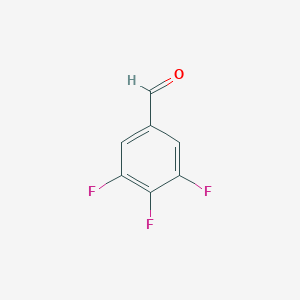
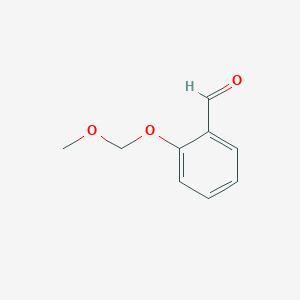
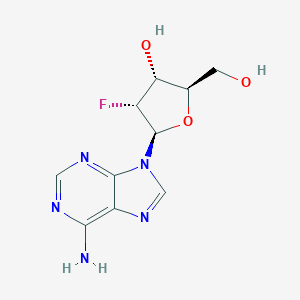
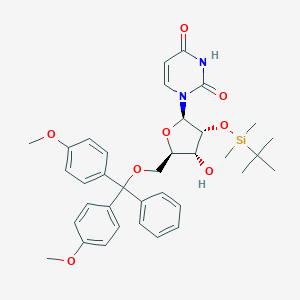
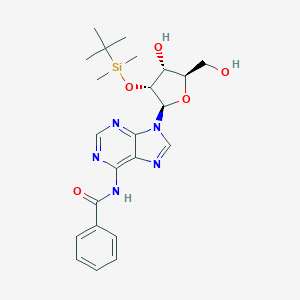
![Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester (9CI)](/img/structure/B150668.png)
